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Compound of Interest

4-Chloro-3-
Compound Name: _
(trifluoromethoxy)benzaldehyde

cat. No.: B1632087

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzaldehyde

Introduction: A Versatile Building Block in Modern
Chemistry

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde that serves
as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring
a reactive aldehyde group, a chlorine atom, and a trifluoromethoxy group, provides a unique
combination of chemical handles for synthetic chemists. The trifluoromethoxy (-OCF3) group, in
particular, is of high interest in medicinal chemistry and materials science. It is a powerful
electron-withdrawing moiety and acts as a lipophilic hydrogen bond acceptor, which can
significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding
affinity to biological targets.[1][2]

This guide provides a comprehensive overview of the core physical properties, spectroscopic
characteristics, reactivity, and safe handling of 4-Chloro-3-(trifluoromethoxy)benzaldehyde.
It is intended for researchers, chemists, and drug development professionals who seek to
leverage the unique attributes of this compound in their synthetic endeavors. The information
presented herein is synthesized from established chemical data and provides field-proven
insights into its practical application.

Core Physicochemical Properties
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The fundamental physical and chemical properties of 4-Chloro-3-
(trifluoromethoxy)benzaldehyde are summarized below. These data are essential for
planning synthetic routes, purification procedures, and ensuring proper storage.

Property Value Source
CAS Number 886499-59-8 [3]
Molecular Formula CsHaCIF30:2 [3114]
Molecular Weight 224.56 g/mol [31[4]
Appearance N.ot specified; likely a solid or

oil at RT
Boiling Point 222.2 £ 35.0 °C (Predicted) [31[5]
Density 1.463 + 0.06 g/cm? (Predicted) [31[5]
Water Solubility Insoluble in water [31[5]
Sensitivity Air Sensitive [31[5]

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirming the identity and purity of a chemical
substance. The following section details the expected spectroscopic signatures for 4-Chloro-3-
(trifluoromethoxy)benzaldehyde based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and
aldehyde protons. The aldehyde proton (-CHO) will appear as a singlet far downfield,
typically in the range of 4 9.8-10.1 ppm. The three protons on the aromatic ring will appear in
the & 7.5-8.2 ppm region, with coupling patterns (doublets and doublet of doublets) dictated
by their positions relative to the substituents.

e 13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to
each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon
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of the aldehyde group (0 185-195 ppm), the carbon of the trifluoromethoxy group (a quartet
due to C-F coupling, & ~120 ppm), and the six aromatic carbons.

e 19F NMR: The fluorine NMR spectrum will be the simplest, showing a single sharp signal for
the three equivalent fluorine atoms of the -OCF3 group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum
should show a molecular ion peak [M]* at m/z = 224.5. A key diagnostic feature will be the
presence of an [M+2]* isotope peak at m/z = 226.5, with an intensity approximately one-third
that of the molecular ion peak, which is characteristic of a molecule containing one chlorine
atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong, sharp
absorption band is expected around 1700-1710 cm~1, characteristic of the C=0 stretch of an
aromatic aldehyde. Additional bands corresponding to C-ClI, C-O, and C-F stretches will also be

prese nt.
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Caption: A typical workflow for the analytical characterization of the title compound.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1632087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-3-(trifluoromethoxy)benzaldehyde lies in the distinct
reactivity of its functional groups. Understanding these sites is key to its effective use as a
building block.

o Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in
reactions such as Wittig olefination, Grignard reactions, reductive amination to form
substituted benzylamines, and oxidation to the corresponding carboxylic acid.

e Aromatic Ring: The ring is electron-deficient due to the strong withdrawing effects of the -
CHO, -ClI, and -OCF3 groups. This deactivates the ring towards electrophilic aromatic
substitution. However, it makes the compound susceptible to Nucleophilic Aromatic
Substitution (SNAr), where a suitable nucleophile can displace the chlorine atom, a reaction
often facilitated by the ortho/para electron-withdrawing groups.

 Trifluoromethoxy Group: This group is generally stable and unreactive under most synthetic
conditions, making it an ideal substituent for modifying the electronic and steric properties of
a target molecule without being altered during subsequent reaction steps.

Key Reactivity Sites of the Molecule
Nucleophilic Addition
(e.g., Grignard, Wittig,
Reductive Amination)

Nucleophilic Aromatic ~ Stable Lipophilic
Substitution (SNAr) Modifier

Click to download full resolution via product page

Caption: Diagram illustrating the primary sites of chemical reactivity.

Experimental Protocol Example: Reductive
Amination
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To illustrate the compound's utility, the following is a representative, self-validating protocol for
a reductive amination reaction, a cornerstone of medicinal chemistry for synthesizing amine
derivatives.

Objective: To synthesize N-benzyl-1-(4-chloro-3-(trifluoromethoxy)phenyl)methanamine.

Causality: This protocol uses sodium triacetoxyborohydride [NaBH(OACc)s], a mild and selective

reducing agent. It is particularly effective for reductive aminations because it does not readily
reduce the aldehyde in the absence of an iminium ion intermediate, thus minimizing side
reactions like the reduction of the starting aldehyde to an alcohol.

Methodology:

o Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-
Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq, e.g., 2.24 g).

e Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane
(DCM) or 1,2-dichloroethane (DCE) (approx. 40 mL).

e Amine Addition: Add benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room

temperature to allow for the formation of the intermediate iminium ion.

e Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10
minutes. The reaction may be mildly exothermic.

o Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting aldehyde is consumed.

e Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Stir vigorously until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM
(3 x50 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by silica gel
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column chromatography.

 Validation: Confirm the structure and purity of the final product using NMR and MS, as
described in Section 2.

Safety, Handling, and Storage

As a laboratory chemical, 4-Chloro-3-(trifluoromethoxy)benzaldehyde must be handled with
appropriate care.

» Hazard Identification:
o Causes skin irritation (H315).[3]
o Causes serious eye irritation (H319).[3]
o May cause respiratory irritation (H335).[3][4]

 Precautionary Measures:

(¢]

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[3]

[¢]

Use only outdoors or in a well-ventilated area (P271).[3]

[e]

Wear protective gloves, protective clothing, eye protection, and face protection (P280).[3]

In case of contact:

o

= |[F ON SKIN: Wash with plenty of soap and water (P302+P352).[3]

» |[F INHALED: Remove person to fresh air and keep comfortable for breathing
(P304+P340).[3]

» |[F IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing (P305+P351+P338).[3]

e Storage:

o Store in a well-ventilated place and keep the container tightly closed (P403+P233).[3]
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o Recommended storage is at 0-8 °C, protected from air and moisture.[3][5]

Conclusion

4-Chloro-3-(trifluoromethoxy)benzaldehyde is a valuable and highly functionalized building
block. Its distinct physical properties and predictable reactivity at multiple sites make it an
important intermediate for synthesizing novel compounds, particularly in the fields of
pharmaceuticals and agrochemicals where the inclusion of a trifluoromethoxy group can confer
desirable biological properties. Proper understanding of its characteristics, handling
requirements, and synthetic potential is essential for its successful application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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